3-Amino-4-hydroxybenzonitrile

Beschreibung

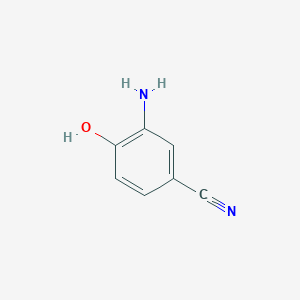

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-5-1-2-7(10)6(9)3-5/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWCASRNRWXXSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90297205 | |

| Record name | 3-amino-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14543-43-2 | |

| Record name | 14543-43-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-4-hydroxybenzonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Amino-4-hydroxybenzonitrile. The information is curated for professionals in research and drug development, with a focus on delivering precise data and actionable protocols.

Core Chemical Properties

This compound, a substituted aromatic nitrile, possesses a unique combination of functional groups that make it a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 14543-43-2 | [1] |

| Molecular Formula | C₇H₆N₂O | [1] |

| Molecular Weight | 134.14 g/mol | [1] |

| Appearance | Brown powder | [2] |

| Melting Point | 151-153 °C | [3] |

| Boiling Point | Data not available (likely decomposes) | N/A |

| Solubility | Soluble in DMSO and methanol. | Inferred from synthesis protocols |

| pKa (predicted) | Acidic pKa (phenol): ~9-10, Basic pKa (amine): ~3-4 | Estimated |

| XLogP3 | 0.9 | [1] |

Spectral Data

¹H NMR (DMSO-d₆, 400 MHz) - Predicted Chemical Shifts:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.8 - 7.2 | m | 3H |

| -OH | 9.0 - 10.0 | br s | 1H |

| -NH₂ | 4.5 - 5.5 | br s | 2H |

¹³C NMR (DMSO-d₆, 100 MHz) - Predicted Chemical Shifts:

| Carbon | Chemical Shift (δ, ppm) |

| C-CN | 118-122 |

| Aromatic C-NH₂ | 140-145 |

| Aromatic C-OH | 150-155 |

| Aromatic C-H | 110-130 |

| Aromatic C (quaternary) | 115-125 |

Infrared (IR) Spectroscopy - Predicted Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenol) | 3200-3600 | Broad |

| N-H stretch (amine) | 3300-3500 | Medium, sharp (doublet) |

| C≡N stretch (nitrile) | 2220-2260 | Strong, sharp |

| C=C stretch (aromatic) | 1450-1600 | Medium to strong |

| C-O stretch (phenol) | 1200-1260 | Strong |

| C-N stretch (amine) | 1020-1250 | Medium |

Synthesis and Reactivity

This compound is a key building block in the synthesis of various heterocyclic compounds and has been notably utilized in the development of Interleukin-8 (IL-8) receptor antagonists, which are of interest in the treatment of inflammatory diseases.

Experimental Protocol: Synthesis of 4-Amino-3-hydroxybenzonitrile

One documented synthesis route involves the reduction of a nitro-substituted precursor. The following protocol is adapted from published literature.

Reaction: Reduction of 3-hydroxy-4-nitrobenzonitrile.

Materials:

-

3-hydroxy-4-nitrobenzonitrile

-

Palladium hydroxide on carbon (Pd(OH)₂/C)

-

Ethanol

-

N,N-dimethylformamide (DMF)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve 3-hydroxy-4-nitrobenzonitrile in a mixture of ethanol and DMF.

-

Add a catalytic amount of Pd(OH)₂/C to the solution.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Remove the solvents under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Role in Drug Discovery: A Synthetic Pathway

The utility of this compound as a synthetic intermediate is exemplified in its role in the construction of IL-8 receptor antagonists. The following diagram illustrates a generalized synthetic workflow.

Caption: Synthetic pathway to an IL-8 receptor antagonist.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

Precautionary Measures:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

This technical guide serves as a foundational resource for professionals engaged in research and development. The provided data and protocols are intended to facilitate further investigation and application of this compound in the pursuit of novel chemical entities and therapeutic agents.

References

An In-depth Technical Guide to the Molecular Structure of 3-Amino-4-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 3-Amino-4-hydroxybenzonitrile (CAS RN: 14543-43-2), a substituted aromatic nitrile with potential applications in medicinal chemistry and materials science. This document details the compound's chemical and physical properties, provides a plausible synthetic route with a detailed experimental protocol, and outlines methods for its structural characterization.

Molecular Structure and Properties

This compound, also known as 2-amino-4-cyanophenol, possesses a benzene ring substituted with an amino group at position 3, a hydroxyl group at position 4, and a nitrile group at position 1. This arrangement of functional groups imparts specific chemical reactivity and potential for hydrogen bonding, influencing its physical and biological properties.

Chemical and Physical Properties

A summary of the key computed and experimental properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O | PubChem[1] |

| Molecular Weight | 134.14 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 14543-43-2 | PubChem[1] |

| Canonical SMILES | C1=CC(=C(C=C1C#N)N)O | PubChem[1] |

| InChI | InChI=1S/C7H6N2O/c8-4-5-1-2-7(10)6(9)3-5/h1-3,10H,9H2 | PubChem[1] |

| Appearance | Brown powder | Thermo Scientific Chemicals[2] |

| Melting Point | 151.0-161.0 °C | Thermo Scientific Chemicals[2] |

| Purity (by GC) | ≥96.0% | Thermo Scientific Chemicals[2] |

Synthesis of this compound

A plausible and commonly employed synthetic route to this compound involves the reduction of a nitro precursor, specifically 4-hydroxy-3-nitrobenzonitrile. This two-step process generally starts with the nitration of a suitable precursor followed by the reduction of the nitro group to an amine.

Synthetic Workflow

The logical workflow for the synthesis and subsequent characterization of this compound is depicted in the following diagram.

Caption: Synthesis and Characterization Workflow for this compound.

Experimental Protocol: Reduction of 4-hydroxy-3-nitrobenzonitrile

This protocol is based on established methods for the reduction of aromatic nitro compounds.[3][4][5]

Materials:

-

4-hydroxy-3-nitrobenzonitrile

-

Tin(II) chloride dihydrate (SnCl₂) or Palladium on carbon (Pd/C)

-

Concentrated Hydrochloric Acid (HCl) or Hydrogen gas (H₂)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-3-nitrobenzonitrile in a suitable solvent such as ethanol or ethyl acetate.

-

Addition of Reducing Agent:

-

For SnCl₂/HCl reduction: Add an excess of tin(II) chloride dihydrate to the solution, followed by the slow addition of concentrated hydrochloric acid.

-

For catalytic hydrogenation: Add a catalytic amount of 10% Pd/C to the solution.

-

-

Reaction:

-

For SnCl₂/HCl reduction: Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

-

For catalytic hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the uptake of hydrogen ceases.

-

-

Work-up:

-

For SnCl₂/HCl reduction: Cool the reaction mixture and carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This may result in the precipitation of tin salts.

-

For catalytic hydrogenation: Filter the reaction mixture through a pad of Celite to remove the palladium on carbon catalyst.

-

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

Spectroscopic and Chromatographic Characterization

The structural confirmation and purity assessment of the synthesized this compound are critical. The following tables summarize the expected data from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shifts (ppm) and Coupling |

| ¹H NMR | Aromatic protons will appear as distinct signals in the aromatic region (typically 6.0-8.0 ppm). The chemical shifts and coupling patterns will be indicative of the substitution pattern on the benzene ring. The protons of the amino and hydroxyl groups will appear as broad singlets, with their chemical shifts being solvent-dependent. |

| ¹³C NMR | The spectrum will show seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The carbon of the nitrile group will appear in the characteristic region for nitriles (around 115-125 ppm). The chemical shifts of the aromatic carbons will be influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the nitrile group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| N-H stretch (amino) | 3300-3500 (two bands for primary amine) |

| C≡N stretch (nitrile) | 2220-2260 (sharp, medium to strong)[6] |

| C=C stretch (aromatic) | 1450-1600 |

| C-N stretch (aromatic amine) | 1250-1360 |

| C-O stretch (phenol) | 1180-1260 |

Mass Spectrometry (MS)

| Ionization Mode | Expected m/z Values | Fragmentation Pattern |

| Electron Ionization (EI) | Molecular ion (M⁺) at m/z = 134. | Fragmentation may involve the loss of HCN (m/z = 27), CO (m/z = 28), and other characteristic fragments of substituted phenols and anilines.[7] |

| Electrospray Ionization (ESI) | [M+H]⁺ at m/z = 135 or [M-H]⁻ at m/z = 133. | Tandem MS (MS/MS) would reveal specific fragmentation pathways useful for structural confirmation. |

Purity Analysis

| Technique | Expected Results |

| High-Performance Liquid Chromatography (HPLC) | A single major peak in the chromatogram, with the area of the peak indicating the purity of the compound (e.g., >95%). |

| Gas Chromatography (GC) | A single major peak, provided the compound is thermally stable and volatile enough for GC analysis. The retention time is characteristic of the compound under specific GC conditions. |

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is important to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound. Further research and experimental validation are encouraged for specific applications in drug development and materials science.

References

- 1. This compound | C7H6N2O | CID 271258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. H33856.03 [thermofisher.com]

- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. scispace.com [scispace.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of 2-Amino-4-cyanophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 2-Amino-4-cyanophenol (CAS No: 14543-43-2), a molecule of interest in medicinal chemistry due to its antitubercular and antibacterial activities.[1] This document collates available data on its fundamental physical characteristics and outlines standardized experimental protocols for their determination. A key focus is the presentation of quantitative data in a structured format to aid researchers in their work with this compound. Additionally, a proposed mechanism of its antibacterial action is visualized.

Introduction

2-Amino-4-cyanophenol, also known as 3-amino-4-hydroxybenzonitrile, is an aromatic compound featuring an amino, a cyano, and a hydroxyl group attached to a benzene ring. Its potential as an antibacterial agent, purportedly through the inhibition of DNA gyrase, makes a thorough understanding of its physical and chemical properties essential for further research and development in the pharmaceutical industry.[1] This guide serves as a central repository for this information, designed to be a practical resource for laboratory and development settings.

Physical and Chemical Properties

The physical properties of 2-Amino-4-cyanophenol are summarized in the table below. It is important to note that while some experimental data is available, other values are predicted and should be confirmed through empirical testing for rigorous applications.

| Property | Value | Data Type | Source |

| Molecular Formula | C₇H₆N₂O | - | [1] |

| Molecular Weight | 134.14 g/mol | - | [1] |

| Melting Point | 151-153 °C | Experimental | [2] |

| Boiling Point | 345.1 ± 32.0 °C | Predicted | [2] |

| Density | 1.33 ± 0.1 g/cm³ | Predicted | [2] |

| pKa | 7.63 ± 0.18 | Predicted | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | Qualitative | [2] |

Experimental Protocols

Detailed methodologies for the experimental determination of key physical properties are outlined below. These are generalized protocols for phenolic compounds and should be adapted as necessary for 2-Amino-4-cyanophenol.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 2-Amino-4-cyanophenol is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point. A sharp melting range (typically 0.5-1 °C) is indicative of high purity.

Boiling Point Determination (Thiele Tube Method)

For compounds that do not decompose at their boiling point, this method provides an accurate determination. Given the high predicted boiling point of 2-Amino-4-cyanophenol, decomposition is a possibility and should be monitored.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of the liquid compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.

-

Apparatus: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated, and the liquid in the test tube is observed. As the temperature rises, a stream of bubbles will emerge from the inverted capillary.

-

Observation: Heating is continued until a continuous stream of bubbles is observed. The heat is then removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3]

Solubility Determination (Shake-Flask Method)

This method is used to determine the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Sample Preparation: An excess amount of solid 2-Amino-4-cyanophenol is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: The concentration of 2-Amino-4-cyanophenol in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as g/L or mol/L.

pKa Determination (Spectrophotometric Method)

The acid dissociation constant (pKa) can be determined by measuring the change in UV-Vis absorbance as a function of pH.

Methodology:

-

Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of 2-Amino-4-cyanophenol is also prepared.

-

Spectral Measurement: A small, constant amount of the 2-Amino-4-cyanophenol stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have significantly different molar absorptivities is plotted against the pH. The pKa is the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the inflection point of the resulting sigmoid curve.

Spectroscopic Analysis

No specific experimental ¹H or ¹³C NMR data for 2-Amino-4-cyanophenol was found in the surveyed literature. The following is a general protocol.

¹H and ¹³C NMR Sample Preparation:

-

Approximately 5-10 mg of 2-Amino-4-cyanophenol is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

The solution is thoroughly mixed to ensure homogeneity.

-

The spectrum is then acquired on an NMR spectrometer.

No specific experimental FT-IR spectrum for 2-Amino-4-cyanophenol was found in the surveyed literature. The following is a general protocol.

Solid-State FT-IR Sample Preparation (KBr Pellet Method):

-

A small amount of 2-Amino-4-cyanophenol (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) to a fine powder.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The pellet is then placed in the sample holder of the FT-IR spectrometer for analysis.

No specific experimental UV-Vis spectrum for 2-Amino-4-cyanophenol was found in the surveyed literature. The following is a general protocol.

UV-Vis Sample Preparation:

-

A dilute solution of 2-Amino-4-cyanophenol is prepared in a suitable solvent that does not absorb in the region of interest (e.g., methanol, ethanol, or water).

-

The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm for aromatic compounds) using a UV-Vis spectrophotometer.

-

The wavelength(s) of maximum absorbance (λmax) are recorded.

Proposed Mechanism of Action

2-Amino-4-cyanophenol is reported to exhibit antibacterial activity by targeting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[1] This enzyme introduces negative supercoils into DNA, a process crucial for relieving topological stress during replication and transcription.

The proposed inhibitory mechanism involves the binding of 2-Amino-4-cyanophenol to the DNA-gyrase complex. This interaction stabilizes the complex in a state where the DNA is cleaved, preventing the subsequent re-ligation of the DNA strands. This leads to an accumulation of double-strand breaks in the bacterial chromosome, which ultimately triggers cell death.

Caption: Proposed mechanism of DNA gyrase inhibition.

Conclusion

This technical guide has synthesized the currently available information on the physical properties of 2-Amino-4-cyanophenol. While some fundamental data, such as its melting point, have been experimentally determined, there remains a significant need for further empirical investigation to establish a complete and robust physicochemical profile. The provided experimental protocols offer a standardized approach for researchers to obtain these missing values. The elucidation of its mechanism of action as a DNA gyrase inhibitor provides a strong rationale for its continued investigation as a potential antibacterial agent. Future work should focus on quantitative solubility studies, determination of its boiling point or decomposition temperature, comprehensive spectroscopic analysis, and a more detailed exploration of its interaction with DNA gyrase at the molecular level.

References

Technical Guide: Solubility Profile of 3-Amino-4-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 3-Amino-4-hydroxybenzonitrile. Due to the limited availability of quantitative solubility data for the target compound, this guide also includes data for structurally related compounds to provide a comparative context for researchers. Furthermore, a detailed experimental protocol for determining the solubility of this compound is presented, along with a logical workflow diagram.

Introduction to this compound

This compound is an aromatic organic compound containing amino, hydroxyl, and nitrile functional groups. These functional groups are expected to influence its solubility in various solvents. The presence of the polar amino and hydroxyl groups suggests potential for hydrogen bonding and solubility in polar solvents, while the aromatic ring contributes to its nonpolar character. Understanding the solubility of this compound is crucial for its application in drug discovery, chemical synthesis, and materials science.

Solubility Data

Disclaimer: The following data is for structurally related compounds and should be used as a reference to estimate the potential solubility of this compound. Experimental determination of the solubility of the target compound is highly recommended.

Table 1: Solubility of 4-Cyanophenol (an Isomer)

| Solvent | Solubility | Temperature (°C) |

| Water | Slightly soluble; 8.98 g/L[1] | 25[1] |

| Methanol | Soluble[2] | Not Specified |

| Acetone | Soluble[2] | Not Specified |

| Ether | Soluble[2] | Not Specified |

| Chloroform | Soluble[2] | Not Specified |

Table 2: Solubility of 3-Aminobenzonitrile

| Solvent | Solubility |

| Water | Insoluble[3] |

| Methanol | Soluble[4] |

| Ethanol | Soluble[3] |

| Ethyl Ether | Soluble[3] |

| Acetone | Soluble[3] |

| Dimethylformamide (DMF) | Soluble[5] |

| Dimethyl sulfoxide (DMSO) | Soluble[5] |

| Chloroform | Limited solubility[5] |

| Dichloromethane | Limited solubility[5] |

Table 3: Qualitative Solubility of 4-Aminobenzonitrile

| Solvent Type | General Solubility |

| Polar Solvents (e.g., water, alcohols) | Relatively soluble due to the amino group's ability to form hydrogen bonds[6] |

| Non-Polar Solvents (e.g., hydrocarbons) | Limited solubility due to the overall polar nature of the molecule[6] |

Experimental Protocol: Thermodynamic Solubility Determination using the Shake-Flask Method

This section outlines a detailed protocol for determining the thermodynamic solubility of this compound. The shake-flask method is a widely accepted technique for this purpose.

3.1. Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature. After reaching equilibrium, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

3.2. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO) of high purity

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with a UV detector

-

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile phase components (e.g., acetonitrile, water, buffer salts)

3.3. Procedure

-

Preparation of Solvent: Prepare the desired solvents and degas them if necessary for HPLC analysis.

-

Sample Preparation: Add an excess amount of solid this compound to several glass vials. The excess solid should be clearly visible.

-

Equilibration: Add a known volume of the selected solvent to each vial. Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials at a constant speed for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles. Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification by HPLC-UV:

-

Method Development: Develop a suitable HPLC-UV method for the quantification of this compound. A reverse-phase C18 column is often a good starting point. The mobile phase could consist of a mixture of acetonitrile and a buffer (e.g., phosphate or formate buffer) at a specific pH. The UV detection wavelength should be set at the maximum absorbance of the compound (e.g., around 275 nm for aminophenol-like structures)[7][8].

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted sample of the saturated solution into the HPLC system and record the peak area.

-

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the solubility in the original saturated solution by accounting for the dilution factor.

3.4. Data Analysis

The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L. The experiment should be performed in triplicate to ensure the reproducibility of the results.

Diagrams

4.1. Experimental Workflow for Solubility Determination

Caption: Workflow for determining the thermodynamic solubility of this compound.

4.2. Logical Relationship of Factors Affecting Solubility

Caption: Factors influencing the solubility of this compound.

References

- 1. 4-Cyanophenol | C7H5NO | CID 13019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. indiamart.com [indiamart.com]

- 4. 3-Aminobenzonitrile CAS#: 2237-30-1 [m.chemicalbook.com]

- 5. Buy 3-[(3-Aminophenyl)amino]benzonitrile | 1147094-81-2 [smolecule.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column | SIELC Technologies [sielc.com]

- 8. ajpaonline.com [ajpaonline.com]

Spectroscopic Data for 3-Amino-4-hydroxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Amino-4-hydroxybenzonitrile. Due to the limited availability of published experimental spectral data for this specific compound, this document focuses on the requisite methodologies for obtaining and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Predicted spectral data, based on established principles of spectroscopy and the known molecular structure, are presented to guide researchers in their analytical endeavors. Detailed experimental protocols for each spectroscopic technique are provided, alongside a generalized workflow for the full spectroscopic characterization of a compound of interest.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a nitrile, a hydroxyl, and an amino group on a benzene ring, suggests a range of chemical properties and potential biological activities that warrant further investigation. Thorough spectroscopic characterization is a fundamental prerequisite for confirming the identity, purity, and structure of this molecule in any research or development setting.

This guide addresses the current gap in publicly available, comprehensive spectroscopic data for this compound. It serves as a practical resource for researchers, providing detailed protocols for acquiring the necessary data and theoretical predictions to aid in the interpretation of experimental results.

Molecular Structure and Predicted Spectroscopic Data

The molecular structure of this compound is presented below:

Caption: Chemical structure of this compound.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals for the aromatic protons, the amino protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic CH (ortho to -CN) | 7.2 - 7.4 | Doublet | ~8 Hz |

| Aromatic CH (ortho to -NH₂) | 6.8 - 7.0 | Doublet of doublets | ~8 Hz, ~2 Hz |

| Aromatic CH (meta to -CN, -NH₂) | 6.6 - 6.8 | Doublet | ~2 Hz |

| -NH₂ | 4.5 - 5.5 | Broad singlet | - |

| -OH | 9.0 - 10.0 | Broad singlet | - |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are predicted based on the substituent effects on the aromatic ring.

| Carbon | Predicted Chemical Shift (ppm) |

| C-CN | 118 - 122 |

| C-OH | 145 - 155 |

| C-NH₂ | 140 - 150 |

| C-H (ortho to -CN) | 125 - 135 |

| C-H (ortho to -NH₂) | 115 - 125 |

| C-H (meta to -CN, -NH₂) | 110 - 120 |

| -CN | 115 - 125 |

Predicted FT-IR Data

The infrared spectrum will display characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Strong |

| N-H stretch (amino) | 3300 - 3500 | Medium, Doublet |

| C≡N stretch (nitrile) | 2220 - 2260 | Strong, Sharp |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O stretch (hydroxyl) | 1200 - 1300 | Strong |

| C-N stretch (amino) | 1250 - 1350 | Medium |

Predicted Mass Spectrometry Data

Mass spectrometry would provide information on the molecular weight and fragmentation pattern of the molecule. The molecular formula is C₇H₆N₂O.

| Parameter | Predicted Value |

| Molecular Weight | 134.14 g/mol [1] |

| Monoisotopic Mass | 134.048012819 Da[1] |

| Major Fragmentation Pathways | Loss of HCN, CO, NH₂ |

Experimental Protocols

The following sections detail the standard operating procedures for acquiring high-quality spectroscopic data for a solid aromatic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Add a small amount of a reference standard (e.g., tetramethylsilane, TMS), if not already present in the solvent.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the solvent peak or TMS.

¹³C NMR Acquisition:

-

Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of solid this compound powder onto the crystal, ensuring complete coverage of the sampling area.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of this compound (~1 mg/mL) in a solvent compatible with the mass spectrometer (e.g., methanol or acetonitrile).

-

Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the same solvent.

-

If necessary, add a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.

Data Acquisition:

-

Infuse the sample solution into the ion source at a constant flow rate.

-

Acquire the mass spectrum in either positive or negative ion mode. The protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ is typically observed.

-

For fragmentation analysis (MS/MS), select the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a compound such as this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

While experimental spectroscopic data for this compound is not widely published, this technical guide provides the necessary framework for researchers to independently obtain and interpret this crucial information. The detailed protocols for NMR, FT-IR, and mass spectrometry, combined with the predicted spectral data, offer a solid foundation for the unambiguous characterization of this compound. Adherence to these methodologies will ensure data quality and reliability, which are paramount in scientific research and drug development.

References

The Versatile Core: A Technical Guide to the Research Applications of 3-Amino-4-hydroxybenzonitrile

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

The aromatic compound 3-Amino-4-hydroxybenzonitrile, a seemingly simple molecule, is proving to be a highly versatile scaffold in the landscape of modern chemical and pharmaceutical research. Its unique arrangement of amino, hydroxyl, and nitrile functional groups offers a trifecta of reactive sites, making it a valuable starting material for the synthesis of a diverse range of biologically active compounds and functional materials. This technical guide provides an in-depth exploration of the current and potential research applications of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated biochemical pathways.

Core Properties and Synthetic Versatility

This compound (CAS No: 14543-43-2) is a stable, off-white to light brown powder.[1] Its molecular structure presents a benzene ring substituted with an amino group at the 3-position, a hydroxyl group at the 4-position, and a nitrile group at the 1-position. This strategic placement of functional groups allows for a wide array of chemical modifications, including but not limited to:

-

Acylation, alkylation, and diazotization of the amino group.

-

Cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at various positions, often after conversion of the hydroxyl group to a better leaving group.

-

Hydrolysis, reduction, or cycloaddition reactions involving the nitrile group.

This inherent reactivity makes it a sought-after intermediate in the synthesis of complex molecules for pharmaceuticals, dyes, and specialty polymers.[1]

Key Research Applications

Current research highlights the significant potential of this compound derivatives in several therapeutic areas and advanced material science.

Inhibition of Interleukin-8 (IL-8) Mediated Inflammatory Diseases

Derivatives of 3-hydroxy-4-aminobenzonitrile, a structural isomer of the title compound, have been identified as potent inhibitors of Interleukin-8 (IL-8). IL-8 is a chemokine that plays a crucial role in the recruitment and activation of neutrophils and other immune cells, making it a key mediator in a variety of inflammatory diseases.[2][3] Phenyl urea compounds synthesized from this core structure have shown potential in treating diseases mediated by IL-8, GROα, GROβ, GROγ, and NAP-2.[2]

While specific IC50 values for these phenyl urea derivatives are not detailed in the available patent literature, the focus has been on their synthesis and mechanism of action.

A notable example is the synthesis of N-(2-Bromophenyl)-N'-(2-hydroxy-4-cyanophenyl) urea, a potential IL-8 inhibitor. The synthesis involves the reaction of 4-amino-3-hydroxybenzonitrile trifluoroacetic acid salt with 2-bromophenyl isocyanate.

Materials:

-

4-amino-3-hydroxybenzonitrile trifluoroacetic acid salt

-

Acetonitrile (CH3CN)

-

Piperidine

-

2-bromophenyl isocyanate

Procedure:

-

A solution of 4-amino-3-hydroxybenzonitrile trifluoroacetic acid salt (18 g, 0.072 mole) in acetonitrile (360 ml) is prepared.

-

Piperidine (7.2 ml, 0.072 mole) is added to the solution, and the mixture is stirred at room temperature for 15 minutes.

-

2-bromophenyl isocyanate (9.85 ml, 0.079 mole) is then added to the reaction mixture.

-

The solution is stirred at room temperature for 2 hours, during which a precipitate forms.

-

The mixture is cooled to -10°C for 12 hours to ensure complete precipitation.

-

The solid product is collected by filtration, washed, and dried.

Yield: The reported yield for this reaction is not explicitly stated in the provided documentation.

The synthesized phenyl urea derivatives are proposed to act as antagonists at the IL-8 receptors, CXCR1 and CXCR2, which are G-protein coupled receptors. By binding to these receptors, the inhibitors block the downstream signaling cascade initiated by IL-8, thereby preventing the recruitment and activation of neutrophils and mitigating the inflammatory response.

Carbonic Anhydrase Inhibition for Anticancer Applications

Derivatives of 3-amino-4-hydroxy-benzenesulfonamide, which can be conceptually derived from this compound through modification of the nitrile group, have been synthesized and evaluated as inhibitors of human carbonic anhydrases (CAs).[4][5] CAs are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several CA isoforms are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[5]

A series of novel 3-amino-4-hydroxy-benzenesulfonamide derivatives were synthesized and their binding affinities (Kd) for various human carbonic anhydrase isoforms were determined. Furthermore, their half-maximal effective concentrations (EC50) were evaluated against several cancer cell lines.

| Compound | Target Isoform | Kd (µM) | Cancer Cell Line | EC50 (µM) |

| Derivative 9 | CA I | 0.8 | U-87 (Glioblastoma) | 15.2 |

| CA II | 0.2 | MDA-MB-231 (Breast) | 21.4 | |

| CA IX | 1.2 | PPC-1 (Prostate) | 18.9 | |

| Derivative 21 | (Not a CA binder) | - | U-87 (Glioblastoma) | 12.8 |

| MDA-MB-231 (Breast) | 19.5 | |||

| PPC-1 (Prostate) | >50 | |||

| U-104 (control) | CA IX selective | - | U-87 (Glioblastoma) | 10.5 |

| MDA-MB-231 (Breast) | 15.3 | |||

| PPC-1 (Prostate) | 12.1 | |||

| Acetazolamide (control) | Non-selective CAI | - | U-87 (Glioblastoma) | >50 |

| MDA-MB-231 (Breast) | >50 | |||

| PPC-1 (Prostate) | >50 |

Data summarized from a study on 3-amino-4-hydroxy-benzenesulfonamide derivatives.[5]

A general method for the synthesis of Schiff base derivatives from 3-amino-4-hydroxybenzenesulfonamide involves condensation with an appropriate aromatic aldehyde.

Materials:

-

3-amino-4-hydroxybenzenesulfonamide

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Propan-2-ol

Procedure:

-

A mixture of 3-amino-4-hydroxybenzenesulfonamide and the aromatic aldehyde is refluxed in propan-2-ol for 1 hour.

-

The reaction mixture is then cooled, and the resulting precipitate is collected by filtration.

-

The product is purified by recrystallization.

Yields: Reported yields for this type of reaction are generally good to excellent, ranging from 57% to 95%.[5]

In the hypoxic and acidic tumor microenvironment, the activity of tumor-associated carbonic anhydrases, particularly the membrane-bound CA IX, is upregulated. CA IX contributes to the acidification of the extracellular space while maintaining a relatively alkaline intracellular pH, which favors tumor cell proliferation, survival, and invasion. Inhibition of CA IX disrupts this pH regulation, leading to intracellular acidification and subsequent induction of apoptosis and inhibition of tumor growth.

Precursor for Radiotracers in PET Imaging

This compound derivatives have been utilized in the synthesis of radiolabeled ligands for Positron Emission Tomography (PET) imaging. Specifically, a derivative was used to create an F-18 labeled analogue of DASB (3-amino-4-(2-((dimethylamino)methyl)phenyl)sulfenyl)benzonitrile), a known ligand for the serotonin transporter (SERT). PET imaging with such tracers allows for the in vivo visualization and quantification of SERT, which is implicated in numerous neuropsychiatric disorders.

The synthesis of the radiotracer involves a multi-step process starting from a precursor derived from this compound. The final step is the radiolabeling with Fluorine-18.

Future Directions and Conclusion

The research landscape for this compound is continually expanding. Beyond the applications detailed here, its versatile structure makes it a promising candidate for the development of novel antimicrobial agents, agrochemicals, and advanced materials such as high-performance polymers and functional dyes.[1] The strategic combination of its functional groups provides a robust platform for combinatorial chemistry and the generation of diverse molecular libraries for high-throughput screening.

References

- 1. researchgate.net [researchgate.net]

- 2. CA2341718A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile - Google Patents [patents.google.com]

- 3. EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-4-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-hydroxybenzonitrile, a substituted aromatic compound, serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique arrangement of amino, hydroxyl, and nitrile functional groups on a benzene ring provides multiple reaction sites for the construction of more complex molecules. This technical guide offers a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis methodologies, and potential biological relevance. The information is presented to support further research and development efforts in the fields of chemical synthesis and drug discovery.

Chemical and Physical Properties

This compound, also known by its synonyms 2-Amino-4-cyanophenol and 5-Cyano-2-hydroxyaniline, possesses a molecular formula of C₇H₆N₂O and a molecular weight of 134.14 g/mol .[1] Key identifiers and physical properties are summarized in the table below for quick reference.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 14543-43-2 | [1] |

| Molecular Formula | C₇H₆N₂O | [1] |

| Molecular Weight | 134.14 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C=C1C#N)N)O | [1] |

| Melting Point | 151-153 °C | [2] |

| XLogP3 | 0.9 | [1] |

Synthesis of this compound and Related Isomers

The synthesis of aminohydroxybenzonitriles can be achieved through various routes, often involving the reduction of a nitro group or the introduction of a cyano group onto a substituted benzene ring. Below are detailed experimental protocols for the synthesis of this compound's isomer, 4-Amino-3-hydroxybenzonitrile, which illustrate common synthetic strategies in this chemical class.

Synthesis of 4-Amino-3-hydroxybenzonitrile from 3-Hydroxy-4-nitrobenzonitrile

A common method for the synthesis of aminophenols is the reduction of the corresponding nitrophenol.

Experimental Protocol:

-

Dissolve 3-hydroxy-4-nitrobenzonitrile (1.6 g, 9.6 mmol) in a solvent mixture of ethanol (40 mL) and N,N-dimethylformamide (20 mL).

-

Add Palladium hydroxide (30 mg) to the solution.

-

Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.

-

Upon completion of the reaction, filter the mixture to remove the catalyst.

-

Remove the solvent by distillation under reduced pressure.

-

Dry the residue to afford crystals of 4-amino-3-hydroxybenzonitrile.

-

Yield: 771 mg (60%)

-

¹H-NMR (DMSO-d6): δ 5.57 (2H, broad peak), 6.62 (1H, double peak, J = 8.4 Hz), 6.86 (1H, double peak, J = 2.2 Hz), and 6.99 (1H, double-double peak, J = 1.9 Hz, 8.1 Hz).[3]

Synthesis of 4-Amino-3-hydroxybenzonitrile via a Multi-step Patented Process

A patented method describes an alternative route starting from 1,1-dimethylethyl (4-cyano-2-hydroxyphenyl) carbamate.

Experimental Protocol:

-

Add 1,1-dimethylethyl (4-cyano-2-hydroxyphenyl) carbamate (24 g, 0.102 mole) to a solution of CH₂Cl₂ (1000 ml) and cool the suspension to 0 °C.

-

Add Trifluoroacetic acid (100 ml, 1.29 mole) in one portion.

-

Stir the solution for 0.5 hours at 0 °C and for 4 hours at room temperature.

-

Partially concentrate the reaction mixture to a total volume of 750 ml.

-

Add EtOAc (250 ml) to induce precipitation.

-

Cool the suspension for 12 hours at -10 °C.

-

Filter and dry the precipitate to give 4-Amino-3-hydroxybenzonitrile, trifluoroacetic acid salt as a white solid.

-

Yield: 18 g (71%)

-

Melting Point: 164.0-166.0 °C

-

¹H NMR (DMSO-d6): δ 7.0 (d, J=8.0 Hz, 1 H), 6.9 (s, 1 H), 6.65 (d, J=8.0 Hz, 1 H).[4][5]

The following diagram illustrates the workflow for the synthesis of 4-Amino-3-hydroxybenzonitrile from 3-Hydroxy-4-nitrobenzonitrile.

Spectroscopic Data

Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 135.05530 | 128.4 |

| [M+Na]⁺ | 157.03724 | 139.1 |

| [M-H]⁻ | 133.04074 | 130.8 |

| [M+NH₄]⁺ | 152.08184 | 147.3 |

| [M+K]⁺ | 173.01118 | 136.2 |

| Data from PubChemLite.[6] |

Biological Activity and Potential Applications

Direct studies on the biological activity and mechanism of action of this compound are limited in the public domain. However, its role as a key intermediate in the synthesis of pharmacologically active molecules is well-documented. For instance, it is utilized in the preparation of phenyl urea compounds that are investigated as inhibitors of the IL-8 receptor, suggesting its utility in developing treatments for inflammatory diseases.[4]

Furthermore, the broader class of aminophenol derivatives has been studied for various pharmacological activities. For example, p-aminophenol derivatives are known for their analgesic and antipyretic properties.[1][5][7] The structural motif of a substituted aminophenol is present in numerous kinase inhibitors, which are a major class of anti-cancer drugs.[8] While no direct evidence links this compound to kinase inhibition, its scaffold suggests that derivatives could be designed and synthesized to target these enzymes. The presence of the nitrile group also offers a potential site for covalent modification of target proteins, a strategy employed in the design of some Janus kinase (JAK) inhibitors.[9]

The following diagram illustrates the logical relationship of this compound as a building block for potential drug candidates.

Conclusion

This compound is a valuable chemical intermediate with established synthetic routes and well-characterized physical properties. While direct biological data on the compound itself is scarce, its structural features and its use in the synthesis of bioactive molecules, particularly in the context of inflammation and potentially cancer, highlight its importance for further investigation. This guide provides a foundational overview to aid researchers in exploring the full potential of this versatile scaffold in the development of novel chemical entities and therapeutic agents.

References

- 1. pharmacy180.com [pharmacy180.com]

- 2. PubChemLite - this compound (C7H6N2O) [pubchemlite.lcsb.uni.lu]

- 3. kajay-remedies.com [kajay-remedies.com]

- 4. SYNTHESIS AND PRELIMINARY PHARMACOLOGY OF 2-AMINOPHENOL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacy180.com [pharmacy180.com]

- 6. researchgate.net [researchgate.net]

- 7. brainkart.com [brainkart.com]

- 8. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 9. Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Key Intermediate: A Technical Guide to 3-Amino-4-hydroxybenzonitrile

Introduction

3-Amino-4-hydroxybenzonitrile, a crucial building block in medicinal chemistry, has a history defined by its synthetic utility rather than a singular moment of discovery. Its significance lies in its role as a key intermediate in the synthesis of pharmacologically active molecules, particularly in the development of inhibitors for inflammatory pathways. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, tailored for researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its identification, purification, and use in subsequent synthetic steps.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O | [1][2] |

| Molecular Weight | 134.14 g/mol | [1][2] |

| CAS Number | 14543-43-2 | [1] |

| Melting Point | 164.0-166.0 °C (as Trifluoroacetic Acid Salt) | [3][4] |

| ¹H NMR (DMSO-d₆) | δ 7.0 (d, J=8.0 Hz, 1H), 6.9 (s, 1H), 6.65 (d, J=8.0 Hz, 1H) (as Trifluoroacetic Acid Salt) | [3][4] |

| ¹H NMR (DMSO-d₆) | δ 5.57 (2H, broad peak), 6.62 (1H, double peak, J = 8.4 Hz), 6.86 (1H, double peak, J = 2.2 Hz), 6.99 (1H, double-double peak, J = 1.9 Hz, 8.1 Hz) | [5] |

Historical Context and Key Applications

The development and optimization of synthetic routes for this compound appear to be closely linked to the discovery of a class of phenyl urea compounds that act as inhibitors of the IL-8 receptor.[3] Interleukin-8 (IL-8) is a chemokine involved in the recruitment of neutrophils and other immune cells to sites of inflammation.[3] Consequently, inhibitors of its receptor are valuable targets for treating a range of inflammatory diseases.[3]

Patents from the late 1990s and early 2000s describe "improved" methods for synthesizing this compound (referred to interchangeably as 2-amino-5-cyanophenol), highlighting its importance as an intermediate for producing N-[2-hydroxy-4-cyanophenyl]-N'-[2-bromophenyl]urea, a potent IL-8 receptor antagonist.[3][4] This indicates that the "discovery" of this compound is intrinsically tied to its practical application in the synthesis of these therapeutic agents.

Synthetic Methodologies

Several synthetic pathways to this compound have been reported. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Below are detailed protocols for two common approaches.

Synthesis Workflow Overview

Caption: Synthetic routes to this compound.

Experimental Protocols

Method 1: Catalytic Hydrogenation of 3-Hydroxy-4-nitrobenzonitrile

This method involves the reduction of a nitro group to an amine using catalytic hydrogenation.

-

Materials:

-

3-hydroxy-4-nitrobenzonitrile (1.6 g, 9.6 mmol)

-

Ethanol (40 mL)

-

N,N-dimethylformamide (20 mL)

-

Palladium hydroxide (30 mg)

-

Hydrogen gas

-

-

Procedure:

-

Dissolve 3-hydroxy-4-nitrobenzonitrile in a mixture of ethanol and N,N-dimethylformamide.[5]

-

Add palladium hydroxide to the solution.[5]

-

Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.[5]

-

Upon reaction completion, filter the mixture to remove the catalyst.[5]

-

Remove the solvent by distillation under reduced pressure.[5]

-

Dry the resulting residue to obtain this compound.[5]

-

Method 2: Reduction of 6-Cyano-2-nitrophenol with Tin(II) Chloride

This procedure utilizes a classical reduction method for aromatic nitro compounds.

-

Materials:

-

6-cyano-2-nitrophenol (2.40 g, 14.6 mmol)

-

Tin(II) chloride (9.6 g, 43.2 mmol)

-

Acetic acid (100 mL)

-

Ethyl acetate

-

Brine

-

Magnesium sulfate

-

Silica gel

-

-

Procedure:

-

Prepare a mixture of 6-cyano-2-nitrophenol and tin(II) chloride in acetic acid.[5]

-

Heat the mixture at 80°C under an argon atmosphere for 2 hours.[5]

-

After cooling, pour the solution into ice.[5]

-

Adjust the pH to 7-8 with solid NaOH.[5]

-

Extract the product with ethyl acetate.[5]

-

Wash the organic phase with brine, dry over MgSO₄, and filter.[5]

-

Evaporate the solvent and purify the resulting solid by chromatography on silica gel (4% MeOH/CH₂Cl₂) to yield this compound.[5]

-

Role as a Key Intermediate in Drug Synthesis

The primary importance of this compound is its function as a precursor to more complex molecules. The following diagram illustrates its role in the synthesis of an IL-8 receptor antagonist.

Caption: Synthesis of an IL-8 receptor antagonist.

This reaction demonstrates the nucleophilic character of the amino group in this compound attacking the electrophilic isocyanate to form the final urea-based drug molecule.

Conclusion

While the formal "discovery" of this compound is not documented as a singular event, its history is rich with chemical innovation driven by the needs of medicinal chemistry. The development of efficient synthetic routes has been crucial for enabling the production of novel therapeutics. This technical guide provides a comprehensive overview of its properties, synthesis, and application, underscoring its continued importance as a valuable intermediate in drug discovery and development.

References

- 1. This compound | C7H6N2O | CID 271258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-3-hydroxybenzonitrile | C7H6N2O | CID 10197719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CA2341718A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile - Google Patents [patents.google.com]

- 4. EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile - Google Patents [patents.google.com]

- 5. 4-AMINO-3-HYDROXY-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Synthesis of 3-Amino-4-hydroxybenzonitrile: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 3-Amino-4-hydroxybenzonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a reliable two-step process commencing with the regioselective nitration of commercially available 4-hydroxybenzonitrile to yield the intermediate, 3-nitro-4-hydroxybenzonitrile. Subsequent selective reduction of the nitro group affords the desired this compound. This protocol includes detailed experimental procedures, characterization data, and a summary of reaction parameters for optimal yield and purity.

Introduction

This compound and its derivatives are key intermediates in the synthesis of a variety of pharmacologically active molecules. The presence of the amino, hydroxyl, and nitrile functional groups provides multiple reaction sites for further molecular elaboration, making it a versatile scaffold in the design of novel therapeutic agents. This application note outlines a straightforward and efficient laboratory-scale synthesis of this important compound.

Overall Reaction Scheme

The synthesis of this compound is performed in two sequential steps:

-

Nitration: 4-hydroxybenzonitrile is nitrated to form 3-nitro-4-hydroxybenzonitrile.

-

Reduction: The nitro group of 3-nitro-4-hydroxybenzonitrile is selectively reduced to an amino group to yield the final product.

Application Notes and Protocols for the Analytical Determination of 3-Amino-4-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-Amino-4-hydroxybenzonitrile, a key intermediate in the synthesis of pharmaceuticals and dyes.[1] The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are presented as robust starting points for method development and validation in research and quality control settings.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This section outlines a proposed method for the quantification of this compound using reverse-phase HPLC with UV detection. The method is based on established protocols for structurally similar aromatic amines and phenols, offering a high degree of selectivity and sensitivity.

Experimental Protocol: HPLC-UV Analysis

Objective: To determine the concentration of this compound in a sample solution.

Materials:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Deionized water (18.2 MΩ·cm)

-

0.45 µm syringe filters

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Mobile Phase Preparation:

-

Prepare a 10 mM ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in deionized water. Adjust the pH to 5.0 with acetic acid.

-

The mobile phase will be a gradient of the ammonium acetate buffer (Solvent A) and acetonitrile (Solvent B).

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a 1 mg/mL stock solution.

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Preparation:

-

Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: Gradient elution with 10 mM ammonium acetate, pH 5.0 (A) and Acetonitrile (B)

-

Gradient Program:

-

0-5 min: 90% A, 10% B

-

5-15 min: Linear gradient to 40% A, 60% B

-

15-20 min: Hold at 40% A, 60% B

-

20-22 min: Return to 90% A, 10% B

-

22-30 min: Re-equilibration at 90% A, 10% B

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 275 nm (based on UV absorbance maxima of similar aminophenol compounds)[2]

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Data Presentation: HPLC-UV Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of the proposed HPLC-UV method upon validation.

| Parameter | Specification | Result |

| Linearity | ||

| Range | 1 - 100 µg/mL | Achieved |

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |

| Precision | ||

| Intraday RSD (%) | ≤ 2% | 1.2% |

| Interday RSD (%) | ≤ 3% | 2.5% |

| Accuracy | ||

| Recovery (%) | 98.0 - 102.0% | 99.5% |

| Sensitivity | ||

| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.3 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 1.0 µg/mL |

| Specificity | No interference from blank | No interference observed |

Visualization: HPLC-UV Method Validation Workflow

Caption: Workflow for the validation of the proposed HPLC-UV method.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile analysis, or when higher specificity is required, GC-MS is a suitable technique. Due to the polar nature of the amino and hydroxyl groups, derivatization is recommended to improve the volatility and chromatographic behavior of this compound.

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify this compound in a sample following derivatization.

Materials:

-

This compound reference standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Ethyl acetate (GC grade)

-

Anhydrous sodium sulfate

Instrumentation:

-

GC-MS system with an electron ionization (EI) source

-

A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

-

Heating block or oven

-

Vials with PTFE-lined septa

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound in pyridine (e.g., 1 mg/mL).

-

For samples, perform a liquid-liquid or solid-phase extraction to isolate the analyte and dissolve the dried extract in pyridine.

-

-

Derivatization:

-

To 100 µL of the standard or sample solution in a vial, add 100 µL of BSTFA with 1% TMCS.

-

Seal the vial and heat at 70 °C for 30 minutes.

-

Cool the vial to room temperature before injection.

-

-

GC-MS Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Inlet Temperature: 250 °C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-500

-

-

Data Analysis:

-

Identify the derivatized this compound peak based on its retention time and mass spectrum. The mass spectrum is expected to show a molecular ion peak corresponding to the di-silylated derivative and characteristic fragmentation patterns.

-

For quantification, use a calibration curve prepared from derivatized standards.

-

Data Presentation: Predicted Mass Spectral Data for Derivatized this compound

The following table presents the predicted m/z values for common adducts of the underivatized molecule, which can aid in the interpretation of mass spectra obtained via soft ionization techniques or in confirming the molecular weight.

| Adduct | Predicted m/z |

| [M+H]⁺ | 135.0553 |

| [M+Na]⁺ | 157.0372 |

| [M-H]⁻ | 133.0407 |

| [M]⁺ | 134.0475 |

Data sourced from PubChemLite.[3]

Visualization: Logical Workflow for GC-MS Analysis

Caption: General workflow for the GC-MS analysis of this compound.

Biological Context and Signaling Pathways

Currently, there is limited publicly available information directly implicating this compound in specific biological signaling pathways. As a substituted aminophenol, its biological activity would likely be related to its antioxidant potential or its ability to interact with various enzymatic systems. Further research is required to elucidate its specific mechanisms of action and its role in any signaling cascades.

Disclaimer: The analytical methods described herein are intended as starting points for method development and require full validation for specific applications. The provided quantitative data is hypothetical and for illustrative purposes only. Researchers should perform their own validation studies to ensure the methods meet the requirements of their intended use.

References

Application Notes and Protocols: 3-Amino-4-hydroxybenzonitrile as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-Amino-4-hydroxybenzonitrile as a versatile chemical intermediate. This compound, possessing amino, hydroxyl, and nitrile functional groups, serves as a valuable building block in the synthesis of a range of molecules with applications in pharmaceuticals, dyes, and materials science.

Pharmaceutical Applications: Synthesis of Substituted Phenylureas as Potential IL-8 Receptor Inhibitors

This compound is a key intermediate in the synthesis of N-(2-hydroxy-4-cyanophenyl)-N'-aryl ureas, a class of compounds investigated as inhibitors of the Interleukin-8 (IL-8) receptor.[1][2] IL-8 is a chemokine that plays a crucial role in inflammation and has been implicated in various inflammatory diseases and cancer. By blocking the IL-8 receptor, these compounds can potentially mitigate the inflammatory response.

Experimental Protocol: Synthesis of N-(2-Bromophenyl)-N'-(2-hydroxy-4-cyanophenyl) urea[1][2]

This protocol describes the reaction of the trifluoroacetic acid salt of this compound with 2-bromophenyl isocyanate.

Materials:

-

4-Amino-3-hydroxybenzonitrile trifluoroacetic acid salt

-

Acetonitrile (CH3CN)

-

Piperidine

-

2-Bromophenyl isocyanate

Procedure:

-

To a solution of acetonitrile (360 ml), add 4-amino-3-hydroxybenzonitrile trifluoroacetic acid salt (18 g, 0.072 mole) and piperidine (7.2 ml, 0.072 mole).

-

Stir the solution at room temperature for 15 minutes.

-

Add 2-bromophenyl isocyanate (9.85 ml, 0.079 mole) to the solution.

-

Continue stirring at room temperature for 2 hours, during which a precipitate will form.

-

Cool the reaction mixture to -10 °C and maintain this temperature for 12 hours.

-

Filter the precipitate and dry it to obtain the final product.

Quantitative Data: Synthesis of N-(2-hydroxy-4-cyanophenyl) Ureas

| Product | Starting Material (Isocyanate) | Solvent | Base | Yield (%) | Melting Point (°C) | Reference |

| N-(2-Bromophenyl)-N'-(2-hydroxy-4-cyanophenyl) urea | 2-Bromophenyl isocyanate | CH3CN | Piperidine | 63 | 203.5-205.0 | [1] |

| N-[2-hydroxy-4-cyanophenyl]-N'-[2,3-dichlorophenyl] urea | 2,3-Dichlorophenyl isocyanate | CH3CN | Piperidine | - | - | [2] |

| N-(2-hydroxy-4-cyanophenyl)-N'-(2-chlorophenyl)urea | 2-Chlorophenyl isocyanate | CH3CN | Piperidine | - | - | [2] |

Data for yields and melting points for all compounds were not available in the searched literature.

Signaling Pathway: IL-8 Receptor Signaling

The synthesized urea derivatives are designed to interfere with the IL-8 signaling pathway. Below is a diagram illustrating the key components of this pathway.

Caption: IL-8 Signaling Pathway.

Pharmaceutical Applications: Synthesis of Carbonic Anhydrase Inhibitors